7-Hydroxy-5-methylcoumarin (also known as 7-hydroxy-5-methyl-2H-chromen-2-one), is a naturally occurring organic compound belonging to the coumarin family. Coumarins are a class of benzopyrones found widely in plants and known for their diverse biological activities. 7-Hydroxy-5-methylcoumarin itself has been identified in several plant species, including Toona ciliata [] and Imperata cylindrica var. major []. Due to its structural similarity to other bioactive coumarins, it has attracted significant interest in various scientific research fields, including organic synthesis, medicinal chemistry, and materials science.
5-Methylumbelliferone is typically derived from natural sources such as plants in the Apiaceae family, which includes herbs like parsley and celery. It can also be synthesized in the laboratory through various chemical reactions. The compound is classified as a coumarin derivative and has the molecular formula with a molecular weight of approximately 176.17 g/mol .
The synthesis of 5-methylumbelliferone can be achieved through several methods, primarily involving the modification of umbelliferone. One common approach is the Pechmann condensation, where phenolic compounds react with β-keto esters in the presence of an acid catalyst to yield coumarin derivatives.
The synthesis can be optimized by adjusting parameters such as temperature, reaction time, and concentration of reactants to maximize yield and purity .
The molecular structure of 5-methylumbelliferone features a coumarin backbone with a methyl group at the 5-position. Its structural formula can be represented as follows:
The compound exhibits fluorescence properties due to its conjugated system, making it useful in various biological imaging applications .
5-Methylumbelliferone participates in several chemical reactions, primarily due to its electrophilic nature. Notably, it can undergo:
These reactions are significant for modifying the compound's properties and enhancing its biological activity .
The mechanism of action of 5-methylumbelliferone primarily involves its role as an inhibitor of hyaluronan synthesis. Hyaluronan is a glycosaminoglycan that plays critical roles in cell proliferation, migration, and tumor progression.
5-Methylumbelliferone exhibits several notable physical and chemical properties:
The applications of 5-methylumbelliferone span various scientific fields:
4-Methylumbelliferone (4-MU) exerts potent inhibitory effects on hyaluronan synthase (HAS) isoforms (HAS1, HAS2, HAS3), which are frequently overexpressed in pathological microenvironments. In cancer biology, HAS isoform expression varies significantly between tumor types, with HAS2 and HAS3 being predominantly upregulated in aggressive malignancies. Studies demonstrate that 4-MU treatment achieves maximal inhibition of hyaluronan synthesis ranging from 22% to 80% across various cancer cell lines, including melanoma (A2058), breast (MCF-7, MDA-MB-361), ovarian (SKOV-3), and squamous carcinoma (UT-SCC118) cells [4]. The inhibition efficacy correlates directly with the baseline expression levels of specific HAS isoforms in each cancer type, with HAS2 emerging as the most significantly suppressed isoform in responsive cell lines [4] [9].
The functional consequences of HAS inhibition manifest through disruption of the pericellular hyaluronan matrix, which is critical for maintaining tumorigenic phenotypes. In osteosarcoma models (LM8 cells), 4-MU treatment (1.0 mM) reduced HA retention by >75%, leading to substantial loss of cell-associated matrix integrity as visualized through particle exclusion assays [9]. This structural disruption directly impaired malignant behaviors, including cell migration and invasion capacity, by interfering with HA-CD44 signaling axis functionality. Similarly, pancreatic cancer cells (MIA PaCa-2) exhibited reduced cohesiveness in intercellular spaces following 4-MU exposure, facilitating enhanced chemotherapeutic penetration [7].
Table 1: 4-MU Inhibition Efficacy Against HAS Isoforms in Cancer Models
Cancer Type | Primary HAS Isoform Expressed | Max HA Synthesis Inhibition | Functional Consequences |
---|---|---|---|
Breast Cancer (MCF-7) | HAS2 | 81% reduction | Impaired cell migration/invasion |
Melanoma (A2058) | HAS2/HAS3 | 88% reduction (HAS2) | Suppressed proliferation & metastasis |
Osteosarcoma (LM8) | HAS1/HAS3 | >75% HA retention loss | Disrupted pericellular matrix integrity |
Ovarian Cancer (SKOV-3) | HAS3 | 60% reduction (HAS3) | Reduced tumor cell adhesion/motility |
The glucuronidation activity of 4-MU induces profound metabolic alterations through competitive substrate utilization. 4-MU serves as an alternative substrate for UDP-glucuronosyltransferases (UGTs), leading to extensive conversion into 4-methylumbelliferone-glucuronide (4-MUG). This metabolic shunt effectively depletes intracellular UDP-glucuronic acid (UDP-GlcUA) pools, which serve as the essential sugar nucleotide precursor for hyaluronan biosynthesis [4] [6]. Quantitative analyses reveal 38-95% reductions in UDP-GlcUA concentrations across multiple cancer cell lines following 4-MU exposure, establishing a direct correlation between precursor depletion and diminished HA output [4].
This substrate depletion strategy exhibits metabolic specificity by primarily affecting HA synthesis rather than other glycosaminoglycans. The biochemical basis for this selectivity lies in the exceptional demand for UDP-GlcUA by HAS enzymes, which far exceeds the requirements for sulfated glycosaminoglycan biosynthesis. However, extended exposure to 4-MU may indirectly affect broader glycoconjugate metabolism through UDP-sugar pool alterations. Research demonstrates concomitant decreases in UDP-glucose levels due to impaired UDP-glucose dehydrogenase (UGDH) activity, the enzyme responsible for UDP-GlcUA generation from UDP-glucose [8]. This secondary effect amplifies the metabolic disruption by limiting precursor availability for compensatory pathways.
Table 2: Metabolic Effects of 4-MU-Induced UDP-GlcUA Sequestration
Metabolic Parameter | Effect of 4-MU | Magnitude of Change | Downstream Consequences |
---|---|---|---|
UDP-GlcUA cellular pools | Depletion via glucuronidation | 38-95% reduction | Direct limitation of HA biosynthesis |
UDP-Glucose availability | Reduction via UGDH suppression | Significant decrease | Compromised glycoconjugate synthesis |
4-MUG excretion | Increased extracellular accumulation | Concentration-dependent | Biomarker of UGT activity |
HA molecular weight distribution | Shift toward lower molecular weight | Variable | Altered biological signaling |
Despite the established mechanism, emerging evidence indicates that UDP-GlcUA depletion alone may not fully explain 4-MU's anti-HA effects. Studies in mouse models reveal paradoxical observations where 4-MU administration significantly decreased UDP-GlcUA levels without proportionally reducing total HA content in pancreas, muscle, and liver tissues [3]. These findings suggest the involvement of complementary mechanisms in HA suppression, particularly in non-malignant tissues where metabolic compensation may occur.
Beyond substrate depletion, 4-MU exerts multi-layered control over extracellular matrix biosynthesis through transcriptional modulation of key genes. The most consistently observed effect is the downregulation of HAS2/3 mRNA, which occurs independently of UDP-GlcUA depletion. In breast cancer cells (MDA-MB-361), melanoma cells (A2058), and ovarian cancer cells (SKOV-3), 4-MU treatment reduced HAS3 expression by 60-84%, while HAS2 expression decreased by 81-88% in HAS2-dominant cell lines [4] [9]. This transcriptional suppression appears mediated through epigenetic modifications, including histone acetylation changes via inhibition of histone acetyltransferase KAT2A, identified as a direct 4-MU target through bioassay screening [3].
The nuclear receptor superfamily represents another significant regulatory axis for 4-MU activity. Public database analysis reveals potential interactions between 4-MU and 13 nuclear receptors involved in lipid and carbohydrate metabolism, including peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs) [3]. These interactions may explain the broader metabolic effects observed in transcriptomic studies, such as altered expression of genes governing bile acid metabolism, gluconeogenesis, and glycogen storage in hepatocytes. For instance, 4-MU administration in mice significantly reduced hepatic glycogen accumulation through mechanisms independent of HAS expression [3].
A secondary transcriptional mechanism involves the ceramide-PP2A-Akt signaling axis. 4-MU activates neutral sphingomyelinase2 (NSMase2), increasing cellular ceramide levels. Ceramide subsequently activates protein phosphatase 2A (PP2A), which dephosphorylates Akt, leading to reduced HAS2 expression and activity [5]. This pathway simultaneously influences cell survival pathways through p53 activation and caspase-3 induction, creating an integrated network that suppresses both HA production and tumor cell viability. In oligodendroglioma cells (G26-24), this mechanism resulted in decreased calpain activity and increased apoptosis markers following 4-MU exposure [5].
Table 3: Transcriptional and Signaling Targets of 4-MU in ECM Regulation
Target Level | Molecular Target | Effect of 4-MU | Functional Outcome |
---|---|---|---|
Epigenetic regulator | Histone acetyltransferase KAT2A | Inhibition | Altered chromatin accessibility of HAS genes |
Nuclear receptors | PPARα, PPARγ, LXR, FXR | Modulation of activity | Metabolic reprogramming |
Signaling kinase | Akt (PKB) | Dephosphorylation via PP2A activation | Downregulation of HAS2 transcription |
Sphingolipid enzyme | NSMase2 | Activation | Increased ceramide production |
Apoptosis regulators | p53, caspase-3 | Activation | Induction of tumor cell apoptosis |
The convergence of these transcriptional mechanisms amplifies the anti-fibrotic and anti-tumor effects of 4-MU. In pancreatic cancer models, the combined effect of ECM modulation and transcriptional reprogramming enhanced 5-fluorouracil cytotoxicity by 47.3% through improved drug penetration and altered tumor cell metabolism [7]. Similarly, in osteosarcoma, 4-MU-mediated transcriptional changes reduced lung metastasis by 75% despite modest effects on primary tumor growth, highlighting the importance of microenvironmental reprogramming in metastatic suppression [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7